molecular formula C28H14O4 B3058730 [1,1'-Bianthracene]-9,9',10,10'-tetrone CAS No. 914-20-5

[1,1'-Bianthracene]-9,9',10,10'-tetrone

Cat. No.: B3058730
CAS No.: 914-20-5
M. Wt: 414.4 g/mol
InChI Key: SZKSKYDUWNZBPR-UHFFFAOYSA-N
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Description

[1,1’-Bianthracene]-9,9’,10,10’-tetrone is a polycyclic aromatic compound with a complex structure consisting of two anthracene units fused together

Scientific Research Applications

[1,1’-Bianthracene]-9,9’,10,10’-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. For drugs, this could be the specific biochemical interaction through which the drug produces its pharmacological effect .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with the compound. It includes toxicity, environmental impact, handling precautions, and disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bianthracene]-9,9’,10,10’-tetrone typically involves the coupling of anthracene derivatives. One common method is the Ni(0)-mediated coupling of chloro derivatives of anthracene . This reaction requires specific conditions, including the presence of a nickel catalyst and a suitable solvent, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of [1,1’-Bianthracene]-9,9’,10,10’-tetrone may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: [1,1’-Bianthracene]-9,9’,10,10’-tetrone can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve electrophilic aromatic substitution, where reagents like halogens or nitro groups are introduced under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Comparison with Similar Compounds

    1,1’-Binaphthalene: Similar in structure but with naphthalene units instead of anthracene.

    9,10-Diphenylanthracene: Another anthracene derivative with different substituents at the 9 and 10 positions.

    Anthraquinone: A simpler anthracene derivative with ketone groups at the 9 and 10 positions.

Uniqueness: [1,1’-Bianthracene]-9,9’,10,10’-tetrone is unique due to its extended conjugation and the presence of multiple anthracene units, which enhance its photophysical properties and make it suitable for advanced applications in organic electronics and materials science .

Properties

IUPAC Name

1-(9,10-dioxoanthracen-1-yl)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H14O4/c29-25-17-7-1-3-9-19(17)27(31)23-15(11-5-13-21(23)25)16-12-6-14-22-24(16)28(32)20-10-4-2-8-18(20)26(22)30/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKSKYDUWNZBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=C5C(=CC=C4)C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425160
Record name [1,1'-Bianthracene]-9,9',10,10'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914-20-5
Record name [1,1'-Bianthracene]-9,9',10,10'-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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